N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Description

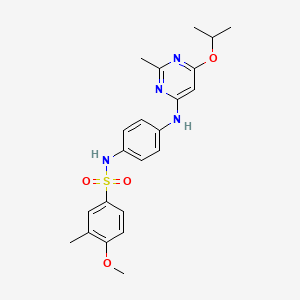

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with isopropoxy and methyl groups, linked via an aniline moiety to a methoxy- and methyl-substituted benzenesulfonamide.

Crystallographic analysis of such compounds often employs the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination . The presence of methoxy and isopropoxy groups may enhance solubility compared to non-polar analogs, while the sulfonamide moiety provides hydrogen-bonding capacity, critical for target binding.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-14(2)30-22-13-21(23-16(4)24-22)25-17-6-8-18(9-7-17)26-31(27,28)19-10-11-20(29-5)15(3)12-19/h6-14,26H,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEIKSXBSIUYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C21H24N4O3S

- Molecular Weight : Approximately 432.5 g/mol

- Key Functional Groups :

- Sulfonamide group

- Pyrimidine moiety

- Aromatic amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in nucleotide synthesis, which is crucial for cellular proliferation. This mechanism is similar to other sulfonamides known for their antibacterial properties.

- Kinase Modulation : Preliminary studies suggest that it may modulate kinase activity, impacting various signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : The sulfonamide structure suggests potential antibacterial effects, as seen in other compounds within this class.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties:

- Case Study : A study on related pyrimidine derivatives demonstrated their effectiveness against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's sulfonamide group suggests potential applications in treating bacterial infections:

- Research Findings : In vitro studies have shown that related compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact efficacy of this compound remains to be fully elucidated but indicates promising antibacterial potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-benzamide | Lacks methoxy group | Moderate antitumor activity |

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-isobutyramide | Different side chain | Enhanced antimicrobial properties |

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-cinnamamide | Cinnamamide moiety | Notable anti-inflammatory effects |

Future Directions in Research

Further investigation is warranted to explore the full therapeutic potential of this compound:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Elucidating detailed mechanisms of action through biochemical assays.

- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight and Solubility: The target compound’s isopropoxy and methyl groups increase its molecular weight (~491.6) compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (263.3) . These hydrophobic substituents may reduce aqueous solubility but enhance membrane permeability.

Bioactivity Trends :

- Sulfonamides with electron-withdrawing groups (e.g., fluorine, nitro) often show enhanced antimicrobial or antitumor activity. The target compound’s methoxy and methyl groups, being electron-donating, may favor interactions with hydrophobic enzyme pockets .

- The pyrimidine core in the target compound is analogous to kinase inhibitors, where substituents like isopropoxy improve selectivity for ATP-binding domains .

Crystallographic and Synthetic Insights :

- Structural refinement of such compounds frequently utilizes SHELXL, ensuring high precision in bond-length and angle measurements . For example, the crystal structure of N-(4-methoxyphenyl)benzenesulfonamide was resolved using similar methodologies .

- Synthetic yields for complex analogs (e.g., 28% in Example 53 from ) highlight challenges in coupling reactions, suggesting optimization opportunities for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.